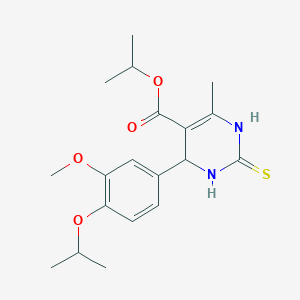![molecular formula C25H28N2O4S B286217 N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286217.png)
N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It works by targeting a specific receptor in the nervous system called the angiotensin II type 2 receptor (AT2R), which has been implicated in the development and maintenance of chronic pain.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide involves its binding to the AT2R, which is expressed in the nervous system and has been implicated in the development and maintenance of chronic pain. Activation of the AT2R by N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide leads to the inhibition of pain signaling pathways, including the activation of spinal microglia and the release of pro-inflammatory cytokines.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been shown to have a number of biochemical and physiological effects that contribute to its analgesic properties. These effects include the inhibition of the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, the reduction of spinal microglial activation, and the modulation of the activity of the descending pain control system.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has a number of advantages for use in lab experiments, including its specificity for the AT2R and its ability to reduce pain-related behaviors in a number of different preclinical models. However, there are also limitations to its use, including its relatively short half-life and its potential for off-target effects.
将来の方向性
There are a number of future directions for the development and use of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide. One direction is to explore its potential for use in combination with other analgesic drugs, such as opioids, to enhance their effectiveness and reduce their side effects. Another direction is to explore its potential for use in the treatment of other conditions, such as anxiety and depression, that are often comorbid with chronic pain. Finally, there is a need for further research to better understand the mechanisms of action of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide and to identify potential biomarkers that could be used to predict its effectiveness in different patient populations.
合成法
N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide is synthesized through a multi-step process that involves the coupling of two different building blocks. The first building block is 4-methylbenzylamine, which is reacted with 4-methylbenzenesulfonyl chloride to form the sulfonyl-protected intermediate. The second building block is ethyl 4-aminobenzoate, which is reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to form the arylated intermediate. These two intermediates are then coupled together using a coupling reagent to form the final product, N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide.
科学的研究の応用
N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been studied extensively in preclinical models of chronic pain, including models of neuropathic pain, inflammatory pain, and cancer pain. In these models, N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been shown to be effective in reducing pain behaviors, such as mechanical allodynia and thermal hyperalgesia. N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has also been shown to be effective in reducing pain-related anxiety and depression-like behaviors.
特性
分子式 |
C25H28N2O4S |
|---|---|
分子量 |
452.6 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-23-13-11-22(12-14-23)26-25(28)18-27(17-21-9-5-19(2)6-10-21)32(29,30)24-15-7-20(3)8-16-24/h5-16H,4,17-18H2,1-3H3,(H,26,28) |
InChIキー |
QHPKPHRDKHEOSR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
正規SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)



![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286147.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286148.png)
![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286149.png)
![3-(5-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B286152.png)
![methyl [(5E)-5-{2-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286153.png)
![methyl {(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286154.png)
![methyl {(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B286156.png)
![methyl [(5E)-5-{[1-(3-methylphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B286157.png)